molecular formula C17H18O2 B1360513 2'-Methoxy-3-(3-methylphenyl)propiophenone CAS No. 898790-37-9

2'-Methoxy-3-(3-methylphenyl)propiophenone

Cat. No.: B1360513
CAS No.: 898790-37-9
M. Wt: 254.32 g/mol
InChI Key: LHFKDGNHUACKLM-UHFFFAOYSA-N
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Description

2’-Methoxy-3-(3-methylphenyl)propiophenone is an organic compound characterized by the presence of a methoxy group and a methylphenyl group attached to a propiophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Methoxy-3-(3-methylphenyl)propiophenone typically involves the formation of a Grignard reagent from magnesium and m-bromoanisole in a tetrahydrofuran (THF) solution under the catalytic action of aluminum chloride. This Grignard reagent then reacts with propionitrile to produce the desired compound .

Industrial Production Methods: In industrial settings, the production of 2’-Methoxy-3-(3-methylphenyl)propiophenone may involve similar synthetic routes but optimized for large-scale production. The process is designed to be efficient, with high yields and purity, and often includes recycling of solvents to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions: 2’-Methoxy-3-(3-methylphenyl)propiophenone can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents

Major Products:

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Various substituted aromatic compounds

Scientific Research Applications

2’-Methoxy-3-(3-methylphenyl)propiophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-Methoxy-3-(3-methylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act on certain receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 3’-Methoxy-3-(3-methylphenyl)propiophenone
  • 4-Methylpropiophenone
  • 2’-Methoxy-3-(2-methylphenyl)propiophenone

Comparison: 2’-Methoxy-3-(3-methylphenyl)propiophenone is unique due to the specific positioning of the methoxy and methyl groups on the aromatic ring, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different physical properties, such as boiling point and solubility, and distinct chemical behavior in reactions .

Properties

IUPAC Name

1-(2-methoxyphenyl)-3-(3-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c1-13-6-5-7-14(12-13)10-11-16(18)15-8-3-4-9-17(15)19-2/h3-9,12H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHFKDGNHUACKLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCC(=O)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90644058
Record name 1-(2-Methoxyphenyl)-3-(3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898790-37-9
Record name 1-Propanone, 1-(2-methoxyphenyl)-3-(3-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898790-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Methoxyphenyl)-3-(3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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